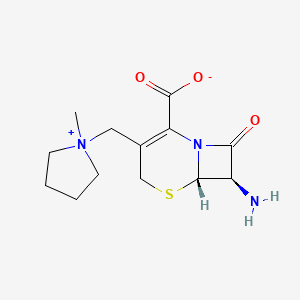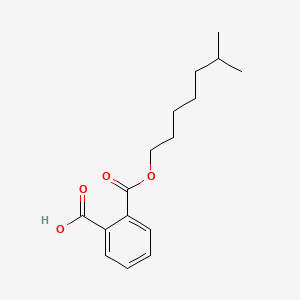
Isooctyl hydrogen phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl hydrogen phthalate is a phthalate ester, commonly used as a plasticizer. Phthalates are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly known for its application in polyvinyl chloride (PVC) products, providing them with the desired flexibility and durability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isooctyl hydrogen phthalate is synthesized through the esterification of phthalic anhydride with isooctanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out at temperatures ranging from 0 to 150°C and can take up to 20 hours to complete .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of a reaction kettle where phthalic anhydride and isooctanol are combined with a catalyst. After the reaction, the mixture is neutralized, and the catalyst is removed. The product is then purified through washing and distillation processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isooctyl hydrogen phthalate undergoes several types of chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and isooctanol.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid is commonly used in the esterification process.
Water and Acids/Bases: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromic acid for oxidation reactions.
Major Products Formed:
Phthalic Acid: Formed during hydrolysis and oxidation reactions.
Isooctanol: Released during hydrolysis.
Aplicaciones Científicas De Investigación
Isooctyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are essential in various chemical processes.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the manufacturing of consumer goods, medical devices, and packaging materials
Mecanismo De Acción
Isooctyl hydrogen phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by mimicking or blocking hormones. This disruption can lead to various health issues, including reproductive and developmental problems. The compound interacts with nuclear receptors and affects the expression of genes involved in hormone synthesis and metabolism .
Comparación Con Compuestos Similares
Diisooctyl Phthalate: Another phthalate ester with similar plasticizing properties.
Diisononyl Phthalate: Used as a plasticizer with a slightly different alkyl chain length.
Di(2-ethylhexyl) Phthalate: A widely used plasticizer with similar applications
Uniqueness: Isooctyl hydrogen phthalate is unique due to its specific alkyl chain length, which provides distinct flexibility and durability properties to PVC products. Its specific interactions with biological systems also make it a compound of interest in toxicological studies .
Propiedades
Número CAS |
30849-48-0 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
2-(6-methylheptoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18) |
Clave InChI |
OKQCINGECXXEQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


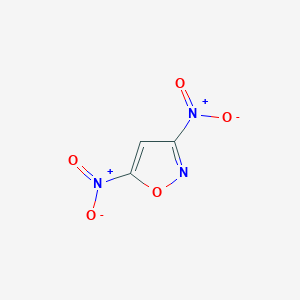
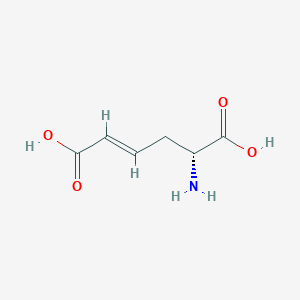
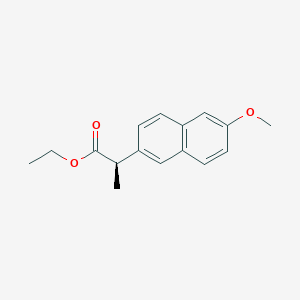
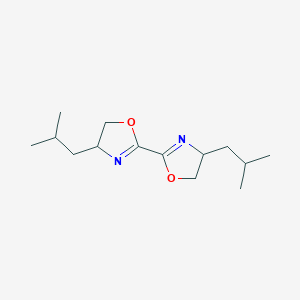
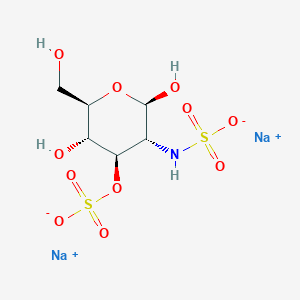
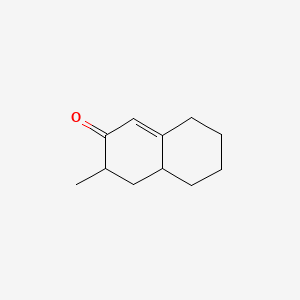
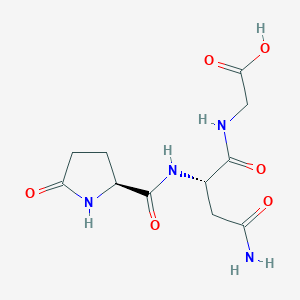
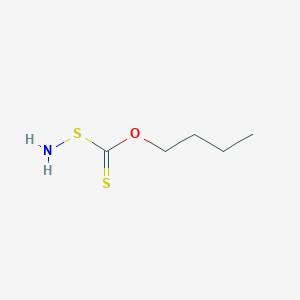
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
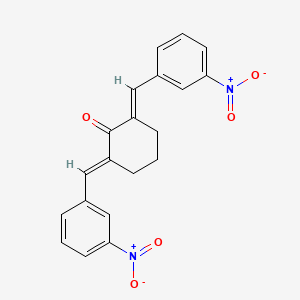
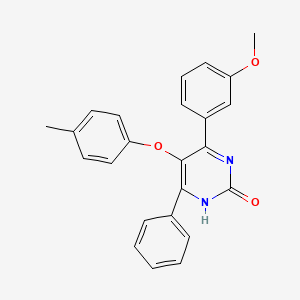

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
